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Compound of Interest

Compound Name:
3,5-Dimethoxy-1,2-thiazole-4-

carbaldehyde

CAS No.: 2137720-76-2

Cat. No.: B2521184

Get Quote

Part 1: Chemical Identity & Core Properties[1][2]
This compound represents an electron-rich isothiazole scaffold, distinct from the more common

halogenated derivatives. Its dual methoxy substitution pattern significantly alters the electronic

landscape of the isothiazole ring, reducing electrophilicity at the ring carbons while maintaining

the reactivity of the formyl group.

Identification Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2521184#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2521184?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Technical Specification

Chemical Name 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

CAS Number 2137720-76-2

IUPAC Name 3,5-dimethoxyisothiazole-4-carbaldehyde

Molecular Formula C₆H₇NO₃S

Molecular Weight 173.19 g/mol

InChI Key XGVLMVMAURBUSC-UHFFFAOYSA-N

SMILES COC1=C(C(=NS1)OC)C=O

Appearance Off-white to pale yellow solid (Typical)

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water.[1][2][3][4][5][6][7]

Structural Analysis
The molecule features a 1,2-thiazole (isothiazole) core. Unlike thiazoles (1,3-S,N), the N-S

bond in isothiazoles is weaker and more susceptible to reductive cleavage, though the 3,5-

dimethoxy substitution stabilizes the ring against nucleophilic attack compared to 3,5-dichloro

variants.

Electronic Effect: The methoxy groups at positions 3 and 5 act as strong

-donors (mesomeric effect), increasing the electron density of the ring. This makes the C4-
aldehyde less electrophilic than in electron-deficient analogs.

Steric Environment: The C3-methoxy group exerts steric pressure on the C4-formyl group,

potentially forcing the aldehyde out of coplanarity with the ring, which can influence binding

affinity in protein pockets.

Part 2: Synthesis & Manufacturing Protocols
Since specific literature on the industrial scale-up of the 3,5-dimethoxy derivative is proprietary

to catalog houses, the following protocol is derived from the established reactivity of 3,5-
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dichloroisothiazoles (Nucleophilic Aromatic Substitution - SNAr).

Primary Synthetic Route (SNAr Displacement)
The most robust synthesis involves the double displacement of chloride by methoxide.

Precursor: 3,5-Dichloro-1,2-thiazole-4-carbaldehyde (CAS 13481-34-0).

Step-by-Step Protocol
Reagent Preparation: Generate Sodium Methoxide (NaOMe) in situ by adding sodium metal

(2.2 eq) to anhydrous methanol under N₂ atmosphere.

Addition: Cool the methoxide solution to 0°C. Add 3,5-dichloroisothiazole-4-carbaldehyde

(1.0 eq) dropwise as a solution in THF/MeOH.

Reaction: Allow to warm to room temperature. The C5-chlorine is displaced first (highly

activated). Heating to reflux (65°C) is required to displace the C3-chlorine.

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The mono-substituted

intermediate (5-methoxy-3-chloro) may persist if temperature is insufficient.

Workup: Quench with dilute HCl (pH 6-7). Remove methanol under vacuum. Extract

aqueous residue with Dichloromethane (DCM).

Purification: Recrystallization from Ethanol/Heptane or flash chromatography on silica gel.

Synthetic Pathway Visualization
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Figure 1: Two-step Nucleophilic Aromatic Substitution mechanism for the synthesis of the target

compound.
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Part 3: Applications in Drug Development[8]
The 3,5-dimethoxy-1,2-thiazole moiety functions as a bioisostere for phenyl and pyridine rings

but offers unique solubility and hydrogen-bonding profiles.

Medicinal Chemistry Utility
Antiviral Scaffolds: Isothiazole derivatives have shown potency in inhibiting viral replication

(e.g., HIV-1 RT inhibitors). The aldehyde allows for rapid diversification into hydrazones or

oximes, common pharmacophores in antiviral research.

Anticancer Agents: The isothiazole ring is a privileged structure in oncology. The 3,5-

dimethoxy pattern mimics the 3,5-dimethoxyphenyl group found in colchicine and

combretastatin (tubulin inhibitors) but with improved water solubility due to the heteroatoms.

Antibacterial (Isothiazolinones): While isothiazolinones (with a carbonyl at C3) are biocides,

the 3,5-dimethoxy variant serves as a "masked" precursor or a metabolically stable analog

that avoids the high reactivity/toxicity of the isothiazolinone class.

Reactivity Profile & Derivatization
The C4-aldehyde is the primary handle for library generation.

Reaction Type Reagent Product Class Utility

Reductive Amination R-NH₂, NaBH(OAc)₃ Secondary Amines Kinase inhibitor linkers

Wittig Reaction Ph₃P=CH-R Vinyl Isothiazoles
Polymer precursors,

extended conjugation

Oxidation NaClO₂, NaH₂PO₄ Carboxylic Acid
Peptidomimetic

coupling

Condensation
Hydrazine/Hydroxyla

mine
Hydrazones/Oximes

Metal chelators,

antifungal agents

Reactivity Workflow
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Figure 2: Divergent synthesis capabilities of the C4-aldehyde handle.

Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures are expected.

¹H NMR (CDCl₃, 400 MHz):

~9.8-10.0 ppm (s, 1H, CHO).

~4.0-4.1 ppm (s, 3H, C5-OCH₃).

~3.9-4.0 ppm (s, 3H, C3-OCH₃).

Note: No aromatic protons on the ring; purity is easily assessed by the integration ratio of

Aldehyde:Methoxy (1:6).

¹³C NMR:

Carbonyl carbon: ~180-185 ppm.

C5 (attached to O/S): Deshielded, ~165-175 ppm.

C3 (attached to N/O): ~160-170 ppm.

Methoxy carbons: ~55-60 ppm.
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Mass Spectrometry (ESI+):

[M+H]⁺: 174.02

[M+Na]⁺: 196.00

Part 5: Safety & Handling (MSDS Summary)
Hazard Classification:

Acute Toxicity: Oral (Category 4).

Skin/Eye Irritation: Irritant (Category 2).

Specific Target Organ Toxicity: Respiratory Irritation (Category 3).

Handling Protocols:

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air

oxidation to the corresponding carboxylic acid.

PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhalation of

dust/vapors.

Spill Cleanup: Absorb with inert material (vermiculite). Do not use basic cleaning agents as

they may degrade the isothiazole ring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2521184?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

